Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester
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Overview
Description
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and specific functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester typically involves esterification reactions. One common method is the reaction of glutaric acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for hydrolysis.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The molecular targets may include enzymes and receptors that mediate its effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutarate: A simpler ester of glutaric acid with similar reactivity.
Dimethyl 2-methylglutarate: Another ester with a methyl substitution that affects its chemical properties.
Uniqueness
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester is unique due to its specific functional groups and structural complexity. This uniqueness contributes to its diverse applications and reactivity compared to simpler esters .
Biological Activity
Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester, also known as geranyl pentanoate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C15H26O2
- Molecular Weight : 238.3657 g/mol
- CAS Registry Number : 10402-47-8
- IUPAC Name : this compound
Biological Activity
The biological activity of pentanedioic acid esters has been investigated in various studies. The compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that pentanedioic acid derivatives possess significant antimicrobial properties against various pathogens. For instance, extracts containing this compound demonstrated efficacy against Escherichia coli and Staphylococcus aureus in disk diffusion assays .
- Antioxidant Properties : Research indicates that pentanedioic acid derivatives can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cellular environments .
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, crude extracts containing pentanedioic acid were tested against multiple bacterial strains. The results indicated that the extracts exhibited a zone of inhibition ranging from 12 to 20 mm against tested pathogens. This suggests that the compound could be developed into a natural antimicrobial agent .
Case Study: Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various pentanedioic acid derivatives using the DPPH method. The findings revealed that certain derivatives showed over 80% inhibition of DPPH radicals at concentrations as low as 100 µg/mL, indicating strong antioxidant potential .
The mechanisms underlying the biological activities of pentanedioic acid derivatives are still under investigation. However, preliminary research suggests:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways.
- Antioxidant Mechanism : Donation of hydrogen atoms to free radicals and chelation of metal ions.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokine production and modulation of signaling pathways.
Properties
Molecular Formula |
C17H26O5 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
dimethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-oxopentanedioate |
InChI |
InChI=1S/C17H26O5/c1-12(2)7-6-8-13(3)9-10-14(17(20)22-5)15(18)11-16(19)21-4/h7,9,14H,6,8,10-11H2,1-5H3/b13-9+ |
InChI Key |
RWWYQXKQXOPTFH-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C(=O)CC(=O)OC)C(=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(C(=O)CC(=O)OC)C(=O)OC)C)C |
Origin of Product |
United States |
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